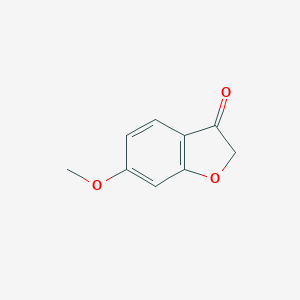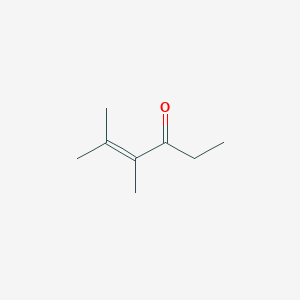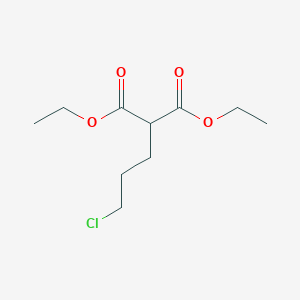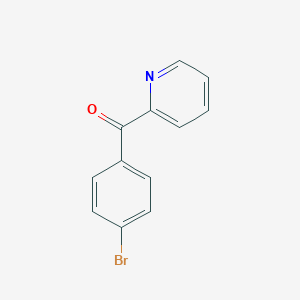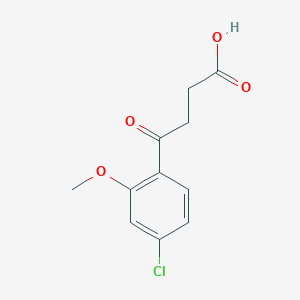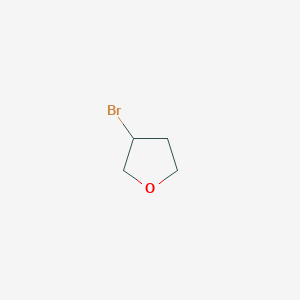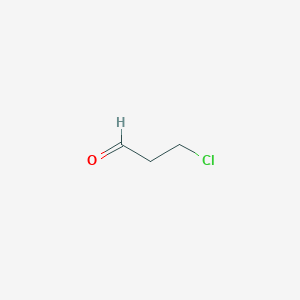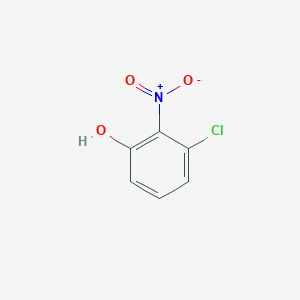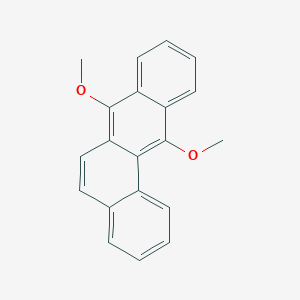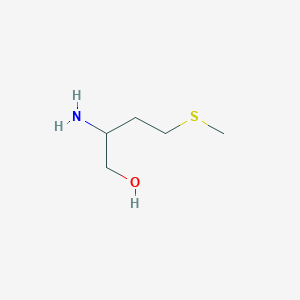
DL-メチオニノール
説明
DL-Methioninol is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism in the human body. DL-Methioninol is a chiral compound that exists in two forms, D and L, with different physiological effects.
科学的研究の応用
水産養殖における栄養
DL-メチオニノールは、DL-メチオニル-DL-メチオニンとしても知られており、魚類の成長と健康を改善するために水産養殖で使用されてきました。例えば、ブラックバスの一種であるMicropterus salmoidesの餌の補給に使用されてきました。DL-メチオニノールの補給は、これらの魚の成長と腸の健康に対する魚粉レベルの低さの悪影響を軽減しました .
抗酸化能力の向上
DL-メチオニノールは、魚の抗酸化能力を向上させることが発見されています。ナイルティラピア (Oreochromis niloticus) を対象とした研究では、DL-メチオニノールの補給により、魚の成長性能、抗酸化能力、必須アミノ酸の含有量が向上しました .
腸の健康の改善
DL-メチオニノールの補給は、腸の健康の改善につながる可能性があります。DL-メチオニノールは、Firmicutes と Bacteroidota の比率に影響を与え、Proteobacteria のレベルを上昇させ、腸内細菌叢の組成を変え、腸内の優勢菌を増強することで、腸の健康を改善することが明らかになっています .
抗炎症効果
DL-メチオニノールは、抗炎症効果があります。DL-メチオニノールは、NF-E2 関連因子 2 介在性抗酸化因子および酵素活性を上方制御し、核因子カッパ B 介在性抗炎症因子を上方制御すると同時に、炎症促進因子を下方制御することで、腸の抗酸化能力を向上させます .
家禽の栄養
DL-メチオニノールは、グルタチオンの前駆体であり、グルタチオンは体内の主要な抗酸化物質の 1 つです。したがって、最適な成長に必要な量よりも過剰な DL-メチオニノールを含む餌を与えると、ブロイラーにおけるグルタチオンの形成を促進することで、抗酸化状態が改善されます .
6. 必須アミノ酸含有量の改善 DL-メチオニノールの補給は、動物の必須アミノ酸含有量を増やすことができます。これは、ナイルティラピアに関する研究で観察されており、補給により必須アミノ酸含有量が上昇しました .
作用機序
Target of Action
DL-Methioninol, also known as DL-Methionine, is an essential amino acid that plays a crucial role in many body functions . It is a principle supplier of sulfur, which prevents disorders of the hair, skin, and nails . It also helps lower cholesterol levels by increasing the liver’s production of lecithin, reduces liver fat, and protects the kidneys .
Mode of Action
It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . DL-Methioninol, being a precursor to L-cysteine, can help replenish the levels of glutathione, thereby reducing oxidative stress .
Biochemical Pathways
DL-Methioninol is used for protein synthesis, including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate . These compounds play vital roles in various biochemical pathways. For instance, SAMe is involved in methylation processes, while L-cysteine is a component of the antioxidant glutathione .
Pharmacokinetics
It is known that dl-methioninol is commonly found as a component in total parenteral nutrition, indicating that it can be effectively absorbed and utilized by the body .
Result of Action
The supplementation of DL-Methioninol can lead to various molecular and cellular effects. For instance, in a study on Micropterus salmoides, it was found that DL-Methioninol supplementation improved the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities . It also exerted anti-inflammatory effects by upregulating nuclear factor kappa-B-mediated anti-inflammatory factors while downregulating pro-inflammatory factors .
Action Environment
The action, efficacy, and stability of DL-Methioninol can be influenced by various environmental factors. For instance, in industrial production, DL-Methioninol is produced at three international hubs (Americas, Europe, and Asia) to maximize economies of scale and utilize robust processes . This clustering of production helps ensure the consistent quality and availability of DL-Methioninol.
将来の方向性
生化学分析
Biochemical Properties
DL-Methioninol is involved in several biochemical reactions, primarily due to its role as a sulfur-containing amino acid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methionine adenosyltransferase, which converts DL-Methioninol into S-adenosylmethionine (SAM). SAM acts as a methyl donor in numerous methylation reactions, including DNA methylation and protein methylation . Additionally, DL-Methioninol is involved in the transsulfuration pathway, where it is converted into cysteine through a series of enzymatic reactions .
Cellular Effects
DL-Methioninol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of proteins and other important molecules, such as glutathione, an antioxidant that protects cells from oxidative stress . DL-Methioninol also affects cell signaling pathways by modulating the activity of enzymes and proteins involved in these pathways. For example, it can influence the NF-E2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes .
Molecular Mechanism
At the molecular level, DL-Methioninol exerts its effects through several mechanisms. It acts as a precursor for the synthesis of S-adenosylmethionine (SAM), which is involved in methylation reactions that regulate gene expression and protein function . DL-Methioninol also participates in the transsulfuration pathway, leading to the production of cysteine and glutathione . These molecules play critical roles in maintaining cellular redox balance and protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Methioninol can change over time. Its stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that DL-Methioninol can maintain its stability under controlled conditions, but it may degrade over time if exposed to unfavorable conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that DL-Methioninol can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of DL-Methioninol vary with different dosages in animal models. At low doses, it can promote growth and improve antioxidant capacity by upregulating the expression of antioxidant genes . At high doses, DL-Methioninol can cause adverse effects, such as acidification of the body and potential toxicity . It is important to carefully monitor and adjust the dosage to avoid these negative outcomes.
Metabolic Pathways
DL-Methioninol is involved in several metabolic pathways, including the methionine cycle and the transsulfuration pathway . In the methionine cycle, DL-Methioninol is converted into S-adenosylmethionine (SAM), which serves as a methyl donor in various methylation reactions . In the transsulfuration pathway, DL-Methioninol is converted into cysteine, which is then used to synthesize glutathione and other important molecules . These pathways are essential for maintaining cellular homeostasis and regulating metabolic processes.
Transport and Distribution
DL-Methioninol is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments . Once inside the cell, DL-Methioninol can be incorporated into proteins or converted into other molecules, such as S-adenosylmethionine (SAM) and cysteine . The distribution of DL-Methioninol within the cell can influence its activity and function.
Subcellular Localization
The subcellular localization of DL-Methioninol is influenced by various factors, including targeting signals and post-translational modifications . It can be localized to specific compartments or organelles, such as the mitochondria, where it plays a role in maintaining cellular redox balance and protecting against oxidative stress . The localization of DL-Methioninol within the cell can affect its activity and function, as well as its interactions with other biomolecules.
特性
IUPAC Name |
2-amino-4-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951606 | |
| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502-83-0, 16720-80-2, 2899-37-8 | |
| Record name | Methioninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(methylthio)-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16720-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHIONINOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the enantioseparation of DL-Methioninol challenging, and how does the research address this?
A1: Enantioseparation of β-amino alcohols like DL-Methioninol has been challenging due to their low UV absorbance, making detection difficult. The research overcomes this by utilizing a novel chiral derivatizing reagent, benzimidazole-(S)-naproxen amide []. This reagent reacts with DL-Methioninol to form diastereomers, which are then separated using High-Performance Liquid Chromatography (HPLC) and detected with high sensitivity due to the UV-active moiety introduced by the derivatizing agent.
Q2: What is the significance of achieving picomole detection limits for DL-Methioninol enantiomers?
A2: The developed HPLC method achieves picomole detection limits for DL-Methioninol enantiomers, representing a significant advancement []. This high sensitivity enables the analysis of trace amounts of these compounds, which could be crucial in various applications, including studying their biological activity, pharmacokinetic properties, and potential use as chiral building blocks in drug discovery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
